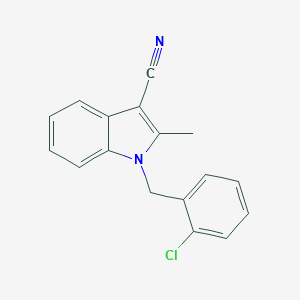
N~1~-(2-chlorophenyl)-N~2~-cyclopentylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-chlorophenyl)-N~2~-cyclopentylethanediamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective agonist of the A~1~ adenosine receptor, which is involved in a variety of physiological processes, including sleep regulation, cardiovascular function, and inflammation.
作用機序
CCPA acts as a selective agonist of the A~1~ adenosine receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. Activation of the A~1~ adenosine receptor has been shown to have a variety of effects, including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Biochemical and physiological effects:
CCPA has been shown to have a variety of biochemical and physiological effects, including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects. In addition, CCPA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the primary advantages of CCPA is its selectivity for the A~1~ adenosine receptor, which makes it a valuable tool for studying the receptor's function. However, one limitation of CCPA is that it is not a natural ligand for the A~1~ adenosine receptor, which may limit its applicability in certain experimental settings.
将来の方向性
There are a variety of future directions for research on CCPA and its potential applications. One area of research is the development of more selective and potent agonists of the A~1~ adenosine receptor, which could be used to study the receptor's function in greater detail. Another area of research is the development of new therapeutic applications for CCPA, such as in the treatment of neurodegenerative diseases or inflammatory disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CCPA, which could help to optimize its use in scientific research.
合成法
CCPA can be synthesized by a variety of methods, including condensation of 2-chlorobenzoyl chloride with cyclopentylamine, followed by reduction with lithium aluminum hydride. Alternatively, CCPA can be synthesized by reacting 2-chlorobenzoyl chloride with N-cyclopentyl-N,N-dimethylamine, followed by reduction with sodium borohydride.
科学的研究の応用
CCPA has been extensively studied for its potential applications in scientific research. One of the primary uses of CCPA is as a tool to study the A~1~ adenosine receptor and its role in various physiological processes. CCPA has been shown to be a potent and selective agonist of the A~1~ adenosine receptor, making it a valuable tool for studying the receptor's function.
特性
製品名 |
N~1~-(2-chlorophenyl)-N~2~-cyclopentylethanediamide |
|---|---|
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC名 |
N//'-(2-chlorophenyl)-N-cyclopentyloxamide |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-7-3-4-8-11(10)16-13(18)12(17)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,17)(H,16,18) |
InChIキー |
JQHLBAITWIIJOE-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2Cl |
正規SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-(4-butoxy-3-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B297709.png)
![5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297712.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297714.png)
![ethyl 2-[4-(2-amino-2-oxoethoxy)-3-bromobenzylidene]-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297715.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297718.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297719.png)
![(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)
![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)
![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)